molecular formula C16H15NO3 B3021063 Ethyl 4-benzamidobenzoate CAS No. 736-40-3

Ethyl 4-benzamidobenzoate

Cat. No.: B3021063
CAS No.: 736-40-3
M. Wt: 269.29 g/mol
InChI Key: XFPYCMXNXPPZRV-UHFFFAOYSA-N
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Description

Ethyl 4-benzamidobenzoate ( 736-40-3) is a benzoate ester derivative with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . This compound, which can be viewed as a derivative of benzocaine (ethyl 4-aminobenzoate) , features a benzamido linker. Its solid form has a density of approximately 1.209 g/cm³ and a high boiling point of around 341.7°C at 760 mmHg . As a benzoate ester derivative, this compound serves as a valuable intermediate in organic and medicinal chemistry research. It shares structural features with more complex molecules used in scientific research, such as sulfonamido-containing derivatives that are investigated for their potential to inhibit enzymes like carbonic anhydrase, metalloproteases, and caspases . The synthesis of related compounds often involves coupling reactions, such as with ethyl 4-aminobenzoate, using agents like EDCl and HOBt in solvents like DMF . Handling and Safety: This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Safety information indicates that it is toxic if swallowed, with an oral LDLo of 500 mg/kg observed in rats . Researchers should handle this material with appropriate personal protective equipment (PPE), including gloves and eye protection, and refer to the Safety Data Sheet for detailed hazard and handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C16H15NO3/c1-2-20-16(19)13-8-10-14(11-9-13)17-15(18)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPYCMXNXPPZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223788
Record name Benzoic acid, p-benzamido-, ethyl ester
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Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

736-40-3
Record name Ethyl 4-(benzoylamino)benzoate
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Record name Ethyl 4-(benzoylamino)benzoate
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Record name Benzoic acid, p-benzamido-, ethyl ester
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Record name ETHYL 4-BENZAMIDOBENZOATE
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Record name ETHYL 4-(BENZOYLAMINO)BENZOATE
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Ethyl 4-benzamidobenzoate

Traditional methods for synthesizing this compound are well-documented and widely practiced. These routes typically involve a two-step process: the esterification of a 4-aminobenzoic acid derivative followed by the amidation of the resulting amine.

Esterification of 4-Aminobenzoic Acid Derivatives

The initial step in many synthetic routes to this compound is the esterification of 4-aminobenzoic acid. eurjchem.com The most common method employed is the Fischer esterification, which involves reacting 4-aminobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. slideshare.netcutm.ac.inresearchgate.net This reaction is reversible, and to drive the equilibrium towards the product, an excess of ethanol is often used. researchgate.netlibretexts.org

The reaction proceeds by protonation of the carboxylic acid group by the strong acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. researchgate.net Following the attack, a series of proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester, ethyl 4-aminobenzoate (B8803810) (also known as benzocaine). researchgate.net The reaction mixture is typically heated under reflux for several hours to ensure completion. cutm.ac.in Upon cooling, the product is often isolated by neutralization with a base, such as sodium carbonate, which precipitates the water-insoluble ethyl 4-aminobenzoate. cutm.ac.inlibretexts.org

Table 1: Reaction Parameters for Fischer Esterification of 4-Aminobenzoic Acid

ParameterConditionSource
Reactants 4-Aminobenzoic acid, Ethanol slideshare.netcutm.ac.in
Catalyst Concentrated Sulfuric Acid cutm.ac.inresearchgate.net
Reaction Time 2 hours to 24 hours cutm.ac.innih.gov
Temperature Reflux cutm.ac.in
Work-up Neutralization with Sodium Carbonate cutm.ac.inlibretexts.org

Amidation Reactions for Benzamide (B126) Moiety Formation

Once ethyl 4-aminobenzoate is synthesized, the next step is the formation of the benzamide linkage. This is typically achieved through an acylation reaction where the amino group of ethyl 4-aminobenzoate reacts with a benzoylating agent. A widely used method for this transformation is the Schotten-Baumann reaction. testbook.comvedantu.comlscollege.ac.in This reaction involves treating ethyl 4-aminobenzoate with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521). uomustansiriyah.edu.iq

The base serves two critical roles in this reaction: it neutralizes the hydrochloric acid that is formed as a byproduct, preventing it from protonating the starting amine, and it can help to deprotonate the amine, increasing its nucleophilicity. testbook.comuomustansiriyah.edu.iq The reaction is often carried out in a two-phase system, with the organic reactants in a solvent like dichloromethane (B109758) or diethyl ether and the base in an aqueous phase. lscollege.ac.in This facilitates the separation of the product from the inorganic byproducts. An alternative to benzoyl chloride is the use of acetic anhydride. testbook.com The reaction of ethyl 4-aminobenzoate with 3-chlorobenzoyl chloride in dry tetrahydrofuran (B95107) is a specific example of this amidation. eurjchem.com

Multi-step Synthesis Strategies and Optimizations

Research has focused on optimizing this multi-step process. For instance, one study describes a two-step synthesis where the esterification of 4-aminobenzoic acid is followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran. eurjchem.com Another approach involves the reaction of 4-aminobenzoic acid with the appropriate benzoyl chlorides in the presence of anhydrous sodium carbonate in tetrahydrofuran, followed by esterification. nih.gov The yield for the synthesis of this compound has been reported to be around 60%. nih.gov

Advanced Synthetic Approaches and Innovations

In recent years, there has been a growing emphasis on developing more efficient, sustainable, and environmentally friendly methods for chemical synthesis. This has led to innovations in the production of this compound, focusing on catalytic methods and the principles of green chemistry.

Catalytic Methods in Benzamide Synthesis

The development of novel catalytic systems offers a promising avenue for improving the synthesis of benzamides. While traditional methods often rely on stoichiometric amounts of reagents, catalytic approaches aim to use small amounts of a catalyst that can be regenerated and reused.

Recent advancements include the use of bifunctional organocatalysts for the enantioselective synthesis of axially chiral benzamides. beilstein-journals.org Although not directly applied to this compound in the provided context, these methods highlight the potential of organocatalysis in benzamide synthesis. Palladium-catalyzed reactions have also been developed for the synthesis of ortho-methylated benzamides. nih.gov Furthermore, a robust tandem catalyst based on center radially fibrous silica (B1680970) encapsulated TS-1 has been used for the one-pot synthesis of benzamide from benzaldehyde, ammonia (B1221849), and hydrogen peroxide. nih.gov Another innovative approach involves the use of a reusable cobalt-copper catalyst for the cross-coupling of (hetero)aryl amides. rsc.org A green solid acid catalyst, diatomite earth@IL/ZrCl4, has been employed for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering advantages like shorter reaction times and high yields. researchgate.net

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. snu.ac.krresearchgate.net This includes the use of less hazardous solvents, reducing waste, and improving atom economy. snu.ac.kr

In the context of this compound synthesis, green approaches can be implemented in several ways. One key area is the use of environmentally benign solvents. whiterose.ac.uk For example, replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a significant improvement. whiterose.ac.uk Another approach is the development of solvent-free or solvent-minimized reaction conditions. Mechanochemistry, such as ball milling or reactive extrusion, has emerged as a sustainable technique for amide synthesis, often eliminating the need for bulk solvents. ucl.ac.uk

Furthermore, the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol for the reduction of aromatic nitro compounds to amines offers an environmentally safer alternative to traditional methods that use flammable catalysts and compressed hydrogen gas. orgsyn.org This method is performed in an aqueous system, which is considered environmentally friendly. orgsyn.org The application of ultrasonic irradiation in conjunction with a reusable solid acid catalyst also aligns with green chemistry principles by reducing energy consumption and waste. researchgate.net

Mechanistic Investigations of Formation Reactions

Understanding the underlying mechanisms of formation is crucial for optimizing the synthesis of this compound, leading to improved yields and purity.

Elucidation of Reaction Mechanisms

The most frequently employed synthesis, the Schotten-Baumann reaction, proceeds via a well-understood nucleophilic acyl substitution mechanism. iitk.ac.inbyjus.com The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl 4-aminobenzoate attacks the electrophilic carbonyl carbon of benzoyl chloride. chemistnotes.com

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

Deprotonation: A base, such as sodium hydroxide or pyridine, removes a proton from the positively charged nitrogen atom. byjus.comorganic-chemistry.org

Collapse of the Intermediate: The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, yielding the final amide product, this compound. chemistnotes.com

Alternative pathways have different mechanisms. For instance, a metal-free synthesis from aldehydes and hydroxylamines proceeds through a nitrone intermediate. acs.org The Fischer esterification, used in two-step syntheses, involves the acid-catalyzed protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol and subsequent dehydration to form the ester. sciencesnail.comathabascau.ca

Kinetic Studies of Reaction Pathways

Detailed kinetic studies providing specific rate constants and activation energies for the synthesis of this compound are not extensively detailed in the available literature. However, the principles of chemical kinetics can be applied to understand the reaction. Such studies would typically involve monitoring the concentration of reactants or products over time, potentially using techniques like in situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, which has been successfully applied to study the kinetics of other chemical syntheses. rsc.org

The rate of the acylation reaction is expected to follow standard kinetic models, where the rate is dependent on the concentrations of the reactants (ethyl 4-aminobenzoate and benzoyl chloride) and the temperature, as described by the Arrhenius equation. Kinetic analysis of related thermal decomposition processes has utilized methods involving the deconvolution of reaction curves and the application of the transition state theory to determine thermodynamic functions. mdpi.com These methodologies could theoretically be applied to gain a deeper understanding of the kinetic profile of this compound formation.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly sensitive to reaction conditions such as the choice of solvent, base, catalyst, and temperature. Systematic optimization of these parameters is key to achieving efficient production.

For the common Schotten-Baumann reaction , the presence of a base is critical. The base neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the unreacted amine and shifting the equilibrium towards product formation, thereby increasing the yield. byjus.comorganic-chemistry.org

In a metal-free synthesis route, a detailed optimization of reaction conditions was performed. acs.org The study found that using tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H₂O) as a promoter with potassium hydroxide (KOH) as the base in a mixture of dichloromethane (CH₂Cl₂) and acetonitrile (B52724) (CH₃CN) at room temperature provided the highest yield. Other promoters such as tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride (TBAC), and inorganic fluorides like KF and CsF resulted in lower yields. acs.org

For a palladium-catalyzed transamidation , specific conditions were also identified to maximize yield. rsc.org The reaction of phenyl benzoate (B1203000) with ethyl 4-aminobenzoate using a PEPPSI-IPr catalyst and potassium carbonate (K₂CO₃) as the base in dimethoxyethane (DME) at an elevated temperature resulted in a high yield of the desired product. rsc.org

The following table summarizes the influence of various reaction conditions on the synthesis of this compound from different reported methods.

Synthetic MethodReactantsCatalyst/PromoterBaseSolventTemperatureTimeYieldReference
Metal-Free AminationAromatic Aldehyde & Hydroxylamine derivativeTBAF·3H₂OKOHCH₂Cl₂ / CH₃CNRoom Temp.Not Specified78% acs.org
Pd-Catalyzed TransamidationPhenyl benzoate & Ethyl 4-aminobenzoatePEPPSI-IPr (3 mol%)K₂CO₃DME110 °C16 h85% rsc.org
Amidation4-Aminobenzoic acid & 3-chlorobenzoyl chlorideNoneNot SpecifiedDry Tetrahydrofuran (THF)Not SpecifiedNot SpecifiedNot Specified eurjchem.com
Amidation4-Aminobenzoic acid & Benzoyl chloride derivativeNoneAnhydrous Na₂CO₃Dry THFNot SpecifiedNot Specified60% researchgate.net

Chemical Reactivity and Derivatization Studies

Common Reaction Types of the Benzamide (B126) and Ester Moieties

The chemical behavior of Ethyl 4-benzamidobenzoate is dictated by the distinct, yet interactive, nature of its two primary functional groups: the amide and the ester. Each group can undergo a variety of transformations, often independently, allowing for selective modifications of the molecule.

Amide Functional Group Transformations

The benzamide portion of the molecule, while generally less reactive than esters, can participate in several key reactions. The resonance stabilization between the nitrogen lone pair and the carbonyl group imparts significant stability to the amide bond, making its cleavage more challenging than that of an ester bond. website-files.com

Hydrolysis: Amide hydrolysis, to yield a carboxylic acid and an amine, typically requires more forcing conditions than ester hydrolysis, such as prolonged heating with strong acids or bases. website-files.com While specific studies on the hydrolysis of this compound are not extensively detailed in the literature, the general mechanism for N-aryl benzamides involves nucleophilic attack at the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. youtube.com In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon. website-files.com

Reduction: The reduction of the amide group in benzanilides to the corresponding amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for this transformation. masterorganicchemistry.com The reaction proceeds via a complex mechanism involving the formation of an iminium ion intermediate.

Ester Functional Group Reactions

The ethyl ester group is a versatile handle for a variety of chemical transformations, generally exhibiting higher reactivity than the amide moiety under milder conditions.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-benzamidobenzoic acid, under both acidic and basic conditions. Basic hydrolysis, or saponification, is typically irreversible as the resulting carboxylate anion is resistant to nucleophilic attack. orgsyn.org

Reduction: The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding benzyl (B1604629) alcohol derivative. brainly.com Sodium borohydride (NaBH4) is generally not strong enough to reduce esters unless activated by additives or under high temperatures. researchgate.net

Hydrazinolysis: A key reaction of the ester group in this compound is its conversion to the corresponding hydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. This transformation is fundamental in the use of this compound as a building block for the synthesis of various heterocyclic compounds.

ReactionReagents and ConditionsProduct Functional Group
Amide HydrolysisStrong acid or base, heatCarboxylic acid and Amine
Amide ReductionLiAlH4Amine
Ester HydrolysisAcid or base, waterCarboxylic acid
Ester ReductionLiAlH4Primary alcohol
HydrazinolysisHydrazine hydrateHydrazide

Synthetic Utility as a Building Block

The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials.

Preparation of Functionalized Derivatives

The distinct reactivity of the ester and amide groups allows for the selective synthesis of a variety of derivatives. For instance, the ester can be selectively transformed while leaving the amide intact. A prime example is the synthesis of 4-benzamidobenzoic acid hydrazide, which serves as a key precursor for the synthesis of various heterocyclic systems.

Incorporation into Complex Molecular Architectures

This compound and its derivatives are utilized in the construction of larger, more complex molecules. The hydrazide derivative, for example, can be used to synthesize 1,3,4-oxadiazoles, thiazoles, and quinazolinones, which are important scaffolds in medicinal chemistry. nih.govorganic-chemistry.orgnih.gov

Synthesis of 1,3,4-Oxadiazole Derivatives: The reaction of 4-benzamidobenzoic acid hydrazide with various carboxylic acids or their derivatives, followed by cyclodehydration, leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

Synthesis of Thiazole (B1198619) Derivatives: Thiazole rings can be constructed from derivatives of this compound. For example, the reaction of intermediates derived from the parent compound with reagents containing a sulfur atom can lead to the formation of the thiazole heterocycle. researchgate.net

Synthesis of Quinazolinone Derivatives: Quinazolin-4(3H)-ones can be synthesized from anthranilamide precursors. While not a direct reaction of this compound, its derivatives can be converted to intermediates suitable for quinazolinone synthesis. nih.gov

Investigation of Specific Reaction Mechanisms

While extensive mechanistic studies specifically on this compound are limited, the mechanisms of its characteristic reactions can be inferred from studies on analogous compounds.

The hydrolysis of the amide bond in benzanilides under acidic conditions is understood to proceed via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.com The subsequent steps involve proton transfers and elimination of the amine.

The hydrazinolysis of the ester is a nucleophilic acyl substitution reaction. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol (B145695) to form the stable hydrazide. The greater nucleophilicity of hydrazine compared to water or alcohols drives this reaction to completion.

Nucleophilic Substitution Reactions at the Ester and Amide Centers

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. In this compound, two potential sites exist for such reactions: the carbonyl carbon of the ethyl ester and the carbonyl carbon of the amide. The relative reactivity of these sites is well-established, with esters being considerably more susceptible to nucleophilic attack than amides. This difference is primarily due to the nature of the leaving group; an alkoxide (from an ester) is a better leaving group than an amide anion (from an amide), which is a significantly stronger base.

Consequently, reactions with nucleophiles can be directed selectively to the ester functional group under conditions that leave the more robust amide bond intact.

Hydrolysis: Under basic conditions, such as refluxing with aqueous sodium hydroxide, the ester group of this compound is expected to undergo saponification. This reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt (sodium 4-benzamidobenzoate) and ethanol. The more stable amide linkage remains unaffected under these conditions. Subsequent acidification of the reaction mixture would protonate the carboxylate to yield 4-benzamidobenzoic acid.

Acid-catalyzed hydrolysis is also feasible, proceeding via protonation of the ester carbonyl, which enhances its electrophilicity for attack by water. However, stronger conditions (higher temperatures and longer reaction times) might be required compared to base-promoted hydrolysis.

Reaction TypeTypical ReagentsReactive SiteExpected Product
Saponification (Hydrolysis)NaOH (aq), RefluxEsterSodium 4-benzamidobenzoate
AminolysisAmmonia (B1221849) or Primary/Secondary AmineEster4-Benzamidobenzamide Derivative
TransesterificationAlcohol (e.g., Methanol), Acid or Base CatalystEsterMthis compound

Aminolysis and Transesterification: Similarly, reactions with other nucleophiles like ammonia or primary amines (aminolysis) would selectively convert the ester into the corresponding amide (4-benzamidobenzamide). Transesterification, the exchange of the alcohol portion of an ester, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst, again targeting the ester function.

Electrophilic Aromatic Substitution on the Phenyl Rings

This compound possesses two distinct aromatic rings that can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the substituents attached to each ring.

Ring A (attached to the amide nitrogen): This ring is substituted with the benzamido group (-NHCOC₆H₅). The nitrogen atom of the amide has a lone pair of electrons that can be donated into the ring via resonance. This electron-donating effect is strongly activating and directs incoming electrophiles to the ortho and para positions. Although the adjacent carbonyl group is electron-withdrawing, the activating effect of the nitrogen lone pair dominates. Due to the significant steric hindrance from the rest of the molecule, the para position is the overwhelmingly favored site of substitution. orgsyn.orgharvard.edu

Ring B (attached to the ester carbonyl): This ring is substituted with the ethoxycarbonyl group (-COOCH₂CH₃). The carbonyl group is strongly electron-withdrawing through both induction and resonance, which deactivates the ring towards electrophilic attack. This deactivating effect directs incoming electrophiles to the meta position. doubtnut.com

Between the two rings, the benzamido-substituted ring (Ring A) is strongly activated, while the ester-substituted ring (Ring B) is strongly deactivated. Therefore, electrophilic aromatic substitution will occur exclusively on Ring A. For instance, in the nitration of N-phenylbenzamide, a closely related analog, the nitro group is directed to the para-position of the ring attached to the nitrogen. orgsyn.orgnih.gov

EAS ReactionTypical ReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄Ethyl 4-(4-nitrobenzamido)benzoate
BrominationBr₂, FeBr₃Ethyl 4-(4-bromobenzamido)benzoate
SulfonationFuming H₂SO₄Ethyl 4-(4-sulfobenzamido)benzoate

Catalytic Reactions Involving this compound

The functional groups within this compound can be transformed using various catalytic methods, most notably catalytic hydrogenation. The outcome of the reduction is highly dependent on the choice of catalyst and the reaction conditions.

Catalytic Hydrogenation: The ester and amide groups are generally resistant to catalytic hydrogenation under conditions that readily reduce other functional groups like alkenes or nitro groups. libretexts.org However, under more forcing conditions or with specific catalysts, these groups can be reduced.

Reduction of Aromatic Rings: Catalysts such as rhodium-on-carbon or ruthenium could potentially hydrogenate one or both aromatic rings to their corresponding cyclohexyl derivatives under high pressure and temperature, likely before reduction of the ester or amide groups. Palladium-on-carbon (Pd/C) is also effective for ring hydrogenation. researchgate.netcabidigitallibrary.org

Reduction of the Ester Group: Selective catalytic reduction of esters to alcohols is challenging but can be achieved with certain catalyst systems, such as Ruthenium-Tin (Ru-Sn) bimetallic catalysts. researchgate.net More recently, nickel-catalyzed systems have been developed for the exhaustive reduction of aryl esters directly to methyl groups. chemrxiv.org

Reduction/Cleavage of the Amide Group: The amide bond is particularly stable. However, some catalytic systems are designed for its transformation. For example, a silver-on-alumina heterogeneous catalyst has been reported to hydrogenate N-substituted benzamides, resulting in cleavage of the C-N bond to produce the corresponding alcohol and amine. chemrxiv.org Applying this to this compound would theoretically yield benzyl alcohol and ethyl 4-aminobenzoate (B8803810).

The specific outcome of a catalytic hydrogenation on this compound would require careful selection of the catalyst, solvent, temperature, and hydrogen pressure to achieve chemoselectivity for a desired functional group.

Catalytic SystemPotential TransformationProduct Type
Pd/C or Ru/C, H₂ (high pressure)Aromatic Ring HydrogenationEthyl 4-(cyclohexanecarboxamido)cyclohexanecarboxylate
Ru-Sn/Al₂O₃, H₂Ester Carbonyl Reduction(4-(Benzamido)phenyl)methanol
Ag/Al₂O₃, H₂Amide C-N Bond CleavageBenzyl alcohol + Ethyl 4-aminobenzoate
Ni/NHC, SilaneExhaustive Ester ReductionN-(4-methylphenyl)benzamide

Role in Chemical Biology and Enzymology Research

Modulation of Enzyme Activity in In Vitro Systems

The primary area of investigation for Ethyl 4-benzamidobenzoate has been its utility as a foundational structure for the development of potent enzyme inhibitors.

This compound has been utilized as a parent compound in the development of novel inhibitors for soluble epoxide hydrolase (sEH). brieflands.comnih.gov The sEH enzyme is a therapeutic target in managing conditions like hypertension and inflammation because it metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). brieflands.com By inhibiting sEH, the levels of beneficial EETs can be stabilized and their effects prolonged. whiterose.ac.uk

In a study focused on creating new sEH inhibitors with improved pharmacokinetic profiles, this compound (designated as compound 3a) was synthesized as a key intermediate. brieflands.com This compound was part of a broader effort to develop two series of 4-benzamidobenzoic acid hydrazide derivatives. brieflands.comnih.gov The core structure of these derivatives relies on a pharmacophore model where the amide group of the benzamidobenzoate moiety serves as the primary pharmacophore (P1), designed to fit within the hydrolase catalytic pocket of the sEH enzyme. brieflands.com While the study identified a derivative, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid, as the most potent inhibitor with 72% activity, the research establishes this compound as a crucial building block for these more complex and potent inhibitors. nih.gov

Table 1: Investigational Compounds Based on this compound Scaffold

Compound ID Description Role in Study Reported sEH Inhibitory Activity (%)
3a This compound Parent compound / Intermediate Data not specified

| 6c | 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | Derivative | 72% |

This table is based on data from a study on 4-benzamidobenzoic acid hydrazide derivatives as sEH inhibitors. The table is interactive and can be sorted by column.

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades a class of bioactive lipids, including the endocannabinoid anandamide. wikipedia.org Inhibition of FAAH is pursued as a therapeutic strategy for pain and central nervous system disorders. nih.gov Despite the structural similarities between the substrates of FAAH and the benzamide (B126) motif of this compound, a review of available scientific literature reveals no specific studies investigating the direct inhibitory activity of this compound against the FAAH enzyme.

Beyond the well-documented role of its derivatives in sEH inhibition, there is limited published research on the interaction of this compound with other specific enzyme targets. While benzoic acid derivatives, in general, are known to interact with various enzymes, specific kinetic studies detailing the inhibition constants (e.g., Kᵢ, IC₅₀) and the mechanism of inhibition (e.g., competitive, non-competitive) for this compound against other enzymes are not extensively reported in the scientific literature.

Ligand-Target Interactions at a Molecular Level

Understanding how a ligand interacts with its target enzyme is crucial for rational drug design. Computational and biophysical methods are key to elucidating these interactions.

Molecular docking studies have been employed to analyze the binding modes of compounds derived from this compound within the active site of the sEH enzyme. brieflands.comnih.gov These computational models are essential for understanding the structure-activity relationships of the inhibitors. The sEH catalytic pocket contains key residues that form hydrogen bonds with inhibitors. Specifically, the catalytic triad, including Asp335, and nearby tyrosine residues like Tyr383 and Tyr466, are crucial for interaction. nih.gov

In the context of the 4-benzamidobenzoic acid hydrazide derivatives, docking simulations were performed to predict how these molecules orient themselves in the enzyme's active site. brieflands.com The primary amide group of the core structure, present in this compound, is designed to form these critical hydrogen bond interactions, anchoring the inhibitor within the catalytic site. brieflands.com Such computational analyses guide the synthetic modification of the parent scaffold to optimize binding affinity and inhibitory potency. whiterose.ac.uknih.gov

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on binding events, including affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). nih.govnih.gov These methods are critical for confirming the direct interaction between a ligand and its target protein. However, a review of the published literature indicates a lack of specific biophysical studies characterizing the binding of this compound to any enzyme targets. Such studies would be valuable to directly measure the thermodynamic and kinetic parameters of its interactions.

Use as a Chemical Probe in Biochemical Pathways

Elucidation of Biological Mechanisms

There is no available research to support the use of this compound as a chemical probe for elucidating biological mechanisms.

Development of Research Tools for Biological Systems

There is no available research detailing the development of this compound as a research tool for biological systems.

Structure Activity Relationship Sar Studies of Analogues

Systematic Modification of the Benzamide (B126) Moiety

The benzamide moiety, consisting of the benzoyl group and the amide linker, is a critical site for modification to explore and optimize biological activity. Research has shown that even subtle changes to this region can significantly impact a compound's efficacy and mechanism of action.

Key modifications include:

Alterations to the Amide Linker: The amide bond (-CONH-) is a stable, planar structure that can participate in hydrogen bonding. Replacing this linker can profoundly alter a molecule's properties. For instance, converting the amide to a thioamide (-CSNH-) or replacing the amide oxygen with selenium to form a selenourea (B1239437) has been explored. In a study on related benzoyl compounds, benzoylselenoureas demonstrated higher antifungal and urease inhibitory activity compared to their benzoylthiourea (B1224501) counterparts, indicating that the nature of the chalcogen atom in this position is a key determinant of biological function acs.org. N-methylation of the amide nitrogen (-CON(CH3)-) has also been used to probe the importance of the amide proton as a hydrogen bond donor, which can lead to changes in binding affinity and metabolic stability nih.gov.

Bioisosteric Replacements: The amide group can be replaced with bioisosteres—functionalities with similar physical or chemical properties that can interact with the same biological target. For example, a pyrrole (B145914) ring can serve as a bioisostere for an amide, offering a different conformational profile while maintaining some electronic characteristics.

Modifications of the Benzoyl Group: The phenyl ring of the benzoyl group is a frequent target for substitution (discussed in section 8.3). Additionally, this entire group can be replaced with other acyl groups (e.g., acetyl, cyclopropanoyl) or heterocyclic rings to investigate the necessity of the aromatic system for activity. Studies on benzamide derivatives have demonstrated that replacing the benzoyl group with heterocyclic structures can lead to compounds with potent antimicrobial activity cyberleninka.ru.

These systematic modifications help to map the steric and electronic requirements of the target receptor or enzyme, guiding the design of more effective analogues.

Variations on the Ethyl Ester Group

The ethyl ester group is a key functional group that significantly influences the pharmacokinetic properties of Ethyl 4-benzamidobenzoate, particularly its absorption and metabolism.

Role as a Prodrug Moiety: Carboxylic acids are often polar and negatively charged at physiological pH, leading to poor membrane permeability and low oral bioavailability. Converting the carboxylic acid to an ester, such as an ethyl ester, masks the polar group, increases lipophilicity, and enhances absorption researchgate.net. Once absorbed, the ester is often hydrolyzed by esterase enzymes present in the blood, liver, and other tissues to release the active carboxylic acid parent drug researchgate.netorganicchemexplained.com. This prodrug strategy is a common and effective approach in drug design, famously used in the antiviral drug oseltamivir (B103847) (Tamiflu), where the ethyl ester form is well-absorbed orally and then converted to the active carboxylate form in the body nih.govuzh.ch.

Hydrolytic Stability: Esters are more susceptible to hydrolysis than amides organicchemexplained.com. The rate of hydrolysis can be tuned by altering the alcohol portion of the ester. For example, bulkier esters (e.g., tert-butyl ester) may be more sterically hindered and thus more resistant to enzymatic cleavage than simpler esters like methyl or ethyl esters. This allows for control over the rate and location of active drug release.

Ester to Amide Replacement: Replacing the ester group with an amide is a common isosteric modification. Amides are generally more resistant to hydrolysis than esters and can act as both hydrogen bond donors and acceptors, whereas esters can only act as acceptors organicchemexplained.com. However, this change can have a dramatic impact on biological activity. Studies on acetylcholine (B1216132) analogues showed that replacing the ester functional group with an amide reduced agonist activity by over 1000-fold in certain models nih.govnih.gov. This is often attributed to differences in geometry, electronic distribution, and the increased rigidity of the amide bond, which may prevent the molecule from adopting the optimal conformation for receptor binding nih.govnih.gov. Amides are also typically more hydrophilic than their ester counterparts nih.govnih.gov.

Table 1: Comparison of Ester and Amide Functional Groups

PropertyEster (-COOR)Amide (-CONR₂)Reference
Hydrolytic StabilityLower (more easily hydrolyzed)Higher (more stable) organicchemexplained.com
Hydrogen BondingAcceptor onlyAcceptor and Donor (if N-H present) organicchemexplained.com
Common UseProdrugs for carboxylic acidsStable core structures in drugs researchgate.net
Biological Impact of ReplacementCan drastically alter activity (e.g., >1000x decrease in acetylcholine analogues)- nih.govnih.gov

Substituent Effects on Aromatic Rings

The two aromatic rings in this compound provide a scaffold that can be modified by adding substituents. The nature and position of these substituents influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. These effects are generally categorized as inductive and resonance effects minia.edu.eglibretexts.org.

Inductive Effects: This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens (-Cl, -F) or nitro groups (-NO₂) pull electron density away from the ring, deactivating it towards electrophilic attack libretexts.orgucsb.edu.

Resonance Effects: This effect is transmitted through pi systems (conjugation). Electron-donating groups (EDGs) with lone pairs, such as hydroxyl (-OH) or amino (-NH₂), can donate electron density to the ring, activating it libretexts.org. Conversely, groups with pi bonds to electronegative atoms, like carbonyl (-COR) or cyano (-CN), can withdraw electron density through resonance libretexts.org.

Activating, Ortho-, Para-Directing Groups: These are typically EDGs, such as -CH₃, -OH, and -NH₂. They make the aromatic ring more electron-rich and more reactive. They direct incoming electrophiles to the positions ortho and para to themselves unizin.org.

Deactivating, Meta-Directing Groups: These are EWGs, such as -NO₂, -CN, -COOR, and -SO₃H. They make the ring more electron-poor and less reactive, directing incoming groups to the meta position unizin.org. The ester group on the benzoate (B1203000) ring of the parent compound is itself a deactivating, meta-directing group msu.edu.

Deactivating, Ortho-, Para-Directing Groups: Halogens are a unique class. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because of electron donation through resonance unizin.org.

In SAR studies, placing various substituents at different positions on either ring can probe for specific interactions with a target. For example, adding a halogen might increase binding affinity through a specific halogen bond, while adding a hydroxyl group could introduce a key hydrogen bond interaction.

Impact of Structural Changes on Chemical and Biological Activities in Research Models

Impact of Benzamide Moiety Modifications: Altering the amide linker has led to significant changes in biological activity. For example, in a series of compounds designed as antimicrobial agents, the conversion of benzamides to their corresponding tosylated derivatives, which contain a sulfonyl group (-SO₂-), resulted in a compound with the highest biological effectiveness against both gram-positive and gram-negative bacteria cyberleninka.ru. In another study, the replacement of the amide oxygen with selenium (to form a selenourea) produced compounds with more potent urease inhibitory and antifungal activity against Cryptococcus neoformans when compared to the analogous thioamides (containing sulfur) acs.org. These results highlight how modifying the core linker can tune the compound's activity for a specific target.

Impact of Ethyl Ester Group Variations: As discussed, the primary role of the ethyl ester is often to function as a prodrug to enhance oral bioavailability researchgate.netnih.gov. The impact of this strategy is profound; for the drug oseltamivir, the bioavailability increased from less than 5% for the parent carboxylate to 80% for the ethyl ester prodrug uzh.ch. Conversely, replacing the ester with a more stable amide group in acetylcholine-related compounds led to a dramatic loss of agonist activity at muscarine-sensitive receptors, in some cases reducing affinity by 40- to 100-fold nih.govnih.gov. This demonstrates that while esters are beneficial for pharmacokinetics, the specific ester linkage can be critical for pharmacological activity.

Impact of Aromatic Ring Substitutions: The addition of substituents to the aromatic rings is a cornerstone of lead optimization. In the development of glucokinase activators, various sulfamoyl benzamide derivatives were synthesized with different substituents on the aromatic rings. Computational docking studies combined with in-vivo testing in diabetic animal models revealed that specific substitution patterns led to compounds with high antidiabetic activity researchgate.net. Similarly, in a series of Hedgehog (Hh) signaling pathway inhibitors, the introduction of different electron-donating or electron-withdrawing groups onto the benzamide ring was a key strategy to modulate the activity against the Smoothened (Smo) receptor mdpi.com.

Table 2: Summary of Structural Modifications and Their Observed Impact in Research Models

Structural ModificationExampleObserved ImpactResearch Model/TargetReference
Modification of Amide LinkerBenzamide to BenzoylselenoureaIncreased antifungal and urease inhibitory activityCryptococcus neoformans acs.org
Variation of Ester GroupCarboxylic Acid to Ethyl EsterIncreased oral bioavailability from <5% to 80%Oseltamivir (antiviral) uzh.ch
Variation of Ester GroupEster to Amide40-100 fold reduction in receptor affinityAcetylcholine analogues nih.govnih.gov
Aromatic Ring SubstitutionVaried substituents on benzamide ringModulation of antidiabetic activityGlucokinase activators researchgate.net
Aromatic Ring SubstitutionVaried substituents on benzamide ringModulation of Hh pathway inhibitionSmoothened (Smo) receptor mdpi.com

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-benzamidobenzoate, and what experimental conditions optimize yield?

this compound is typically synthesized via esterification or amidation reactions. A common approach involves reacting 4-aminobenzoic acid with benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the benzamide intermediate, followed by esterification with ethanol in the presence of a catalytic acid (e.g., H₂SO₄). Key parameters include:

  • Temperature : 60–80°C for amidation, 70–100°C for esterification.
  • Solvent : Dry toluene or dichloromethane to minimize hydrolysis.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .
    Yield optimization requires strict control of moisture, stoichiometric ratios, and reaction time (typically 6–12 hours).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes. If ingested, administer water (up to 200 mL) and seek immediate medical attention. Avoid inducing vomiting .
  • Waste Disposal : Segregate chemical waste and consult certified hazardous waste disposal services to comply with environmental regulations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the ester and benzamide functional groups (e.g., ester carbonyl at ~170 ppm, benzamide NH at ~8 ppm in DMSO-d₆) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (ester C-O) validate the structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]+ for C₁₆H₁₅NO₃: 278.1056) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

  • In Vitro Models : Use cell-based assays (e.g., MTT assay) to assess cytotoxicity. Target-specific assays (e.g., enzyme inhibition) should employ purified proteins (e.g., kinases or proteases) with controls for nonspecific binding .
  • Dosage Optimization : Conduct dose-response studies (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) .
  • Quality by Design (QbD) : Apply QbD principles to optimize reaction conditions and validate analytical methods, ensuring reproducibility in pharmacological studies .

Q. What strategies resolve contradictions in data when studying this compound’s stability under varying pH conditions?

  • Controlled Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C, and monitor degradation via HPLC at intervals (0, 24, 48 hours). Compare chromatograms to identify degradation products .
  • Statistical Analysis : Use ANOVA to assess variability between replicates. If discrepancies persist, validate instrumentation (e.g., column calibration, detector sensitivity) and repeat experiments under inert atmospheres to exclude oxidation artifacts .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or β-amyloid). Validate predictions with experimental IC₅₀ values and mutagenesis studies .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.